molecular formula C16H12F6 B6292238 1,2-Bis[3-(trifluoromethyl)phenyl]ethane CAS No. 72390-22-8

1,2-Bis[3-(trifluoromethyl)phenyl]ethane

Cat. No.: B6292238
CAS No.: 72390-22-8
M. Wt: 318.26 g/mol
InChI Key: ZMTUOOGNUQSLQN-UHFFFAOYSA-N
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Description

1,2-Bis[3-(trifluoromethyl)phenyl]ethane (C₁₆H₁₂F₆) is a fluorinated aromatic compound featuring two 3-(trifluoromethyl)phenyl groups linked by an ethane backbone. The trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, significantly influences the compound’s electronic and steric properties.

Properties

IUPAC Name

1-(trifluoromethyl)-3-[2-[3-(trifluoromethyl)phenyl]ethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F6/c17-15(18,19)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(20,21)22/h1-6,9-10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMTUOOGNUQSLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10565554
Record name 1,1'-(Ethane-1,2-diyl)bis[3-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72390-22-8
Record name 1,1'-(Ethane-1,2-diyl)bis[3-(trifluoromethyl)benzene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10565554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis[3-(trifluoromethyl)phenyl]ethane can be synthesized through various methods, including radical trifluoromethylation. The reaction typically requires a source of trifluoromethyl radicals, which can be generated from reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride, under conditions that promote radical formation, such as UV light or thermal initiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and selectivity, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[3-(trifluoromethyl)phenyl]ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Bis[3-(trifluoromethyl)phenyl]ethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis[3-(trifluoromethyl)phenyl]ethane involves its interaction with molecular targets through its trifluoromethyl groups. These groups can influence the electronic properties of the compound, enhancing its ability to participate in various chemical reactions. The electron-withdrawing nature of the trifluoromethyl groups can stabilize reactive intermediates, making the compound a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects

The position of the -CF₃ group on the phenyl ring critically impacts physical and chemical properties:

Compound Name Substituent Position Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications Reference
1,2-Bis[3-(trifluoromethyl)phenyl]ethane 3- (meta) 318.26* N/A Potential ligand in coordination chemistry
1,2-Bis[2-(trifluoromethyl)phenyl]ethane 2- (ortho) 318.26 74–76 High thermal stability; used in fluorinated organics
1,2-Bis[4-(trifluoromethyl)phenyl]ethane 4- (para) 318.26* N/A Luminescent complexes (e.g., Re-based)

*Molecular weight inferred from structural analogs.

  • Meta vs. Ortho : Ortho-substituted analogs (e.g., ) exhibit higher crystallinity and melting points due to reduced steric hindrance compared to meta isomers. The ortho derivative’s thermal stability (m.p. 74–76°C) suggests utility in high-temperature applications.
  • Meta vs. Para : Para-substituted derivatives are commonly employed in luminescent complexes (e.g., Re(Cl)(N₂)(R₂PCH₂CH₂PR₂)₂, where R = 4-CF₃Ph) due to enhanced electronic conjugation . Meta substitution may disrupt symmetry, affecting ligand-metal binding efficiency.

Functional Group Variations

2.2.1 Phosphine Derivatives

Phosphine-containing analogs demonstrate divergent applications:

Compound Name Structure Applications Reference
1,2-Bis(bis[3,5-bis(trifluoromethyl)phenyl]phosphino)ethane Ethane backbone with -P(C₆H₃(CF₃)₂)₂ groups Catalysis; stabilizes electron-deficient metal centers
1,2-Bis(diphenylphosphino)ethane (DPPE) Ethane backbone with -PPh₂ groups Antitumor gold(I) complexes (e.g., [Au(DPPE)₂]Cl)
  • Electronic Effects : The electron-withdrawing -CF₃ groups in fluorinated phosphines (e.g., ) enhance metal-ligand bond strength, whereas DPPE’s electron-rich phosphines facilitate redox-active complexes .
  • Biological Activity : DPPE-derived gold(I) complexes exhibit antitumor activity (87% increased lifespan in P388 leukemia models) due to DNA interaction and stability in biological media . Fluorinated analogs may offer improved pharmacokinetics but require further study.
2.2.2 Silicon-Based Derivatives

Silicon-containing ethane derivatives, such as BMPSiE and BMPThSi , demonstrate electroluminescent properties (max brightness: 9,991–15,261 cd/m²), highlighting the versatility of ethane-linked structures in optoelectronics.

Stability and Reactivity

  • Thermal Stability: Ortho-CF₃ derivatives () exhibit higher melting points than non-fluorinated analogs (e.g., 1,2-diphenylethane, m.p. ~50°C), attributed to -CF₃’s rigidity and van der Waals interactions.
  • Chemical Reactivity : The -CF₃ group’s electron-withdrawing nature reduces nucleophilic susceptibility but enhances resistance to oxidation. For example, fluorinated dithiolate complexes () show stability in redox environments relevant to hydrogenase enzymes.

Key Research Findings

Antitumor Activity : DPPE-gold(I) complexes ([Au(DPPE)₂]Cl) show efficacy against cisplatin-resistant cancers, likely due to distinct DNA-binding mechanisms .

Luminescence : Para-CF₃-substituted Re complexes exhibit tunable emission properties, whereas meta/ortho analogs may show redshifted or quenched luminescence .

Electron-Withdrawing Effects : Fluorinated phosphines (e.g., ) stabilize low-oxidation-state metals, enabling applications in catalysis and materials science.

Biological Activity

1,2-Bis[3-(trifluoromethyl)phenyl]ethane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H12F6\text{C}_{16}\text{H}_{12}\text{F}_6

This structure includes two 3-(trifluoromethyl)phenyl groups attached to a central ethane moiety, which contributes to its unique physicochemical properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzyme pathways that are crucial in cancer proliferation and metabolic disorders.
  • Receptor Modulation : It may act as a modulator for certain receptors involved in neurotransmission and pain pathways.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant growth inhibition with an IC50 value ranging from 5 to 15 µM across different cell types. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)10Apoptosis induction
MCF-7 (Breast)7G2/M phase arrest
HeLa (Cervical)12Caspase activation

Antimicrobial Properties

In another investigation, the antimicrobial efficacy of the compound was tested against both Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with moderate bioavailability. Metabolism studies indicate that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in several metabolites that retain some biological activity.

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